1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

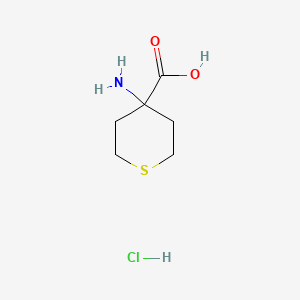

1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the CAS Number: 1314903-19-9 . It has a molecular weight of 184.07 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride can be analyzed using its InChI code and key . The InChI code provides a standard way to encode the molecular structure using text, which can be helpful for computational chemistry or bioinformatics analyses.Physical And Chemical Properties Analysis

1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride is a powder that is stored at room temperature . It has a molecular weight of 184.07 .Wissenschaftliche Forschungsanwendungen

Imidazole Derivatives as Immune Response Modifiers

Imidazole derivatives, such as Imiquimod, function as innovative immune response modifiers, activating the immune system through the localized induction of cytokines like IFN-α, -β, and various interleukins. Despite lacking inherent antiviral or antiproliferative activity in vitro, these compounds demonstrate significant immunoregulatory, antiviral, antiproliferative, and antitumor activities in vivo. Their application spans the treatment of cutaneous diseases, including genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis, highlighting their versatility as topical agents for diverse skin disorders (T. Syed, 2001).

Synthesis and Structural Insights into Imidazole Derivatives

Research into the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones offers insight into the interaction of chloral with amines, producing a variety of products depending on the type of amine and reaction conditions. These findings provide a foundation for the development of new compounds with potential applications in medicinal chemistry and other fields (R. Issac & J. Tierney, 1996).

Corrosion Inhibition by Imidazole Derivatives

Imidazole and its derivatives are recognized for their effective corrosion inhibition properties, attributed to their chemical structure that facilitates strong adsorption onto metal surfaces. This feature, combined with environmental friendliness and low toxicity, makes them attractive for applications in the petroleum industry. The modification of imidazole structures has been shown to enhance their effectiveness as corrosion inhibitors, underscoring the potential for further research and development in this area (Nipaporn Sriplai & K. Sombatmankhong, 2023).

Catalytic Applications in Organic Synthesis

Imidazole-based compounds have been utilized as catalysts in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. These systems exhibit significant potential for commercial exploitation due to their effectiveness in synthesizing a wide range of aromatic, heterocyclic, and aliphatic amines. The development of recyclable catalysts highlights the importance of optimizing catalyst performance for sustainable and efficient organic synthesis (M. Kantam et al., 2013).

Antitumor Activities of Imidazole Derivatives

The antitumor potential of imidazole derivatives has been extensively reviewed, with compounds such as bis(2-chloroethyl)amino derivatives of imidazole showing promising preclinical testing results. These compounds are part of ongoing research to find new antitumor drugs and understand the synthesis of compounds with varied biological properties (M. Iradyan et al., 2009).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been used as biomarkers of the histaminergic system activity in the brains of patients with alzheimer’s disease and other neurological conditions .

Biochemical Pathways

The compound is a part of the histidine metabolism pathway . It is a product of histamine 1-methyltransferase

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride involves the reaction of 1H-imidazole with ethylene oxide to form 1-(2-hydroxyethyl)imidazole, which is then reacted with ammonia to form 1-(1H-imidazol-4-yl)ethan-1-amine. The amine is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1H-imidazole", "ethylene oxide", "ammonia", "hydrochloric acid" ], "Reaction": [ "1. 1H-imidazole is reacted with ethylene oxide in the presence of a catalyst to form 1-(2-hydroxyethyl)imidazole.", "2. 1-(2-hydroxyethyl)imidazole is reacted with ammonia in the presence of a catalyst to form 1-(1H-imidazol-4-yl)ethan-1-amine.", "3. 1-(1H-imidazol-4-yl)ethan-1-amine is reacted with hydrochloric acid to form the dihydrochloride salt." ] } | |

CAS-Nummer |

1314903-19-9 |

Produktname |

1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride |

Molekularformel |

C5H11Cl2N3 |

Molekulargewicht |

184.1 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.